4-(2-Chloroacetamido)phenylarsonic acid 4-(2-Chloroacetamido)phenylarsonic acid
Brand Name: Vulcanchem
CAS No.: 5425-62-7
VCID: VC18424578
InChI: InChI=1S/C8H9AsClNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15)
SMILES:
Molecular Formula: C8H9AsClNO4
Molecular Weight: 293.53 g/mol

4-(2-Chloroacetamido)phenylarsonic acid

CAS No.: 5425-62-7

Cat. No.: VC18424578

Molecular Formula: C8H9AsClNO4

Molecular Weight: 293.53 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloroacetamido)phenylarsonic acid - 5425-62-7

Specification

CAS No. 5425-62-7
Molecular Formula C8H9AsClNO4
Molecular Weight 293.53 g/mol
IUPAC Name [4-[(2-chloroacetyl)amino]phenyl]arsonic acid
Standard InChI InChI=1S/C8H9AsClNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15)
Standard InChI Key BWPMHDNLIGQVLN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)CCl)[As](=O)(O)O

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

While experimental data for this specific compound are scarce, analogous arylarsonic acids exhibit the following properties:

  • Solubility: High solubility in polar solvents (e.g., water, DMSO) due to the arsenic acid group .

  • Stability: Susceptible to hydrolysis under alkaline conditions, releasing inorganic arsenic species .

  • pKa: The arsenic acid group typically has pKa values of ~2.3, 6.9, and 11.5, enabling pH-dependent speciation .

Synthesis and Modification Strategies

Synthetic Pathways

The compound is likely synthesized through a two-step reaction:

  • Amination of Phenylarsonic Acid:
    Phenylarsonic acid reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamido derivative .

    C₆H₅AsO₃H₂ + ClCH₂COCl → C₈H₈AsClNO₄ + HCl\text{C₆H₅AsO₃H₂ + ClCH₂COCl → C₈H₈AsClNO₄ + HCl}
  • Purification:
    Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .

Structural Analogues and Derivatives

Modifications to the parent structure include:

  • Methylation of the Arsenic Center: Replacing hydroxyl groups with methyl moieties to enhance lipophilicity .

  • Spacer Length Variation: Adjusting the methylene chain between the arsenic and chloroacetamide groups to optimize target binding .

Biological and Medicinal Applications

Mechanism of Action as a Covalent Inhibitor

The chloroacetamide group enables covalent bond formation with cysteine thiols in target proteins, while the arsenic acid group facilitates ionic interactions (Figure 1) . This dual mechanism is exemplified in Bruton’s tyrosine kinase (BTK) inhibitors, where analogous arsenicals achieve nanomolar IC₅₀ values by targeting Cys481 .

Table 1: Inhibitory Activity of Selected Arylarsonic Derivatives

CompoundTargetIC₅₀ (nM)Reference
I-As-1 (Analog)BTK2.35
Phenylarsonous AcidPKM215.7

Toxicity and Environmental Impact

Acute and Chronic Toxicity

Arsenic compounds are notorious for their toxicity, mediated through inhibition of thiol-containing enzymes and generation of reactive oxygen species . The chloroacetamide group may exacerbate toxicity by alkylating cellular nucleophiles.

Table 2: Regulatory Limits for Arsenic Compounds

RegulationLimit (ppm)Scope
EU RoHS Directive1000Electrical Equipment
Canada TSCA500Consumer Products

Biodegradation and Persistence

Phenylarsonic acids are resistant to microbial degradation, leading to bioaccumulation in aquatic systems . Hydrolysis releases inorganic arsenic (As³⁺/As⁵⁺), which is classified as a Group I carcinogen by the IARC .

Future Directions and Research Gaps

Targeted Drug Delivery Systems

Encapsulation in nanoparticles or conjugation to monoclonal antibodies could mitigate systemic toxicity while enhancing tumor-specific uptake .

Environmental Remediation Strategies

Advanced oxidation processes (AOPs) and phytoremediation show promise for degrading phenylarsonic acids in contaminated water .

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